![molecular formula C34H44FeP2-6 B15286668 [2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine typically involves the following steps:
Preparation of the Ferrocenyl Moiety: The ferrocenyl group can be synthesized through the reaction of ferrocene with appropriate phosphine reagents.
Chiral Resolution: The chiral center is introduced using chiral resolution techniques or asymmetric synthesis.
Phosphine Substitution: The di-tert-butylphosphino and bis(2-methylphenyl)phosphine groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for such ligands often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phosphine groups can undergo oxidation to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions with various metal centers to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane.
Metal Centers: Palladium, platinum, rhodium, and other transition metals.
Major Products
The major products of these reactions are typically metal-ligand complexes, which can be used in various catalytic processes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The ligand is used in asymmetric catalysis to produce chiral products with high enantioselectivity.
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their unique properties.
Biology and Medicine
Drug Development: Metal-ligand complexes are explored for their potential as therapeutic agents.
Biomolecular Interactions:
Industry
Fine Chemicals: Used in the synthesis of fine chemicals and pharmaceuticals.
Material Science: Investigated for its role in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which ®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine exerts its effects involves the coordination to metal centers, influencing their electronic and steric properties. This, in turn, affects the reactivity and selectivity of metal-catalyzed reactions. The molecular targets are typically transition metals, and the pathways involved include the formation of metal-ligand complexes and subsequent catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphine ligand used in many catalytic processes.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocenyl-based ligand with similar applications.
Uniqueness
®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is unique due to its chiral nature and the presence of both ferrocenyl and bulky phosphine groups, which provide distinct steric and electronic properties. This makes it particularly useful in asymmetric catalysis and the formation of highly selective metal-ligand complexes.
Propriétés
Formule moléculaire |
C34H44FeP2-6 |
|---|---|
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
[2-[1-bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/q-1;-5; |
Clé InChI |
FFUPZARLTSYAFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3=CC=C[C-]3P(C(C)(C)C)C(C)(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



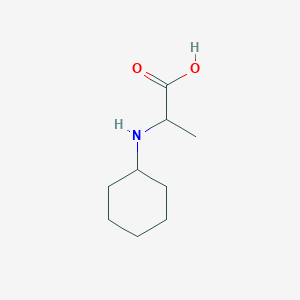


![11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15286609.png)
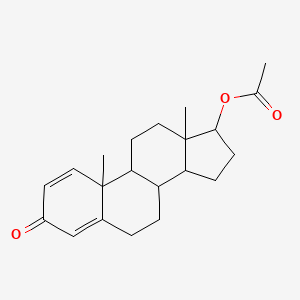

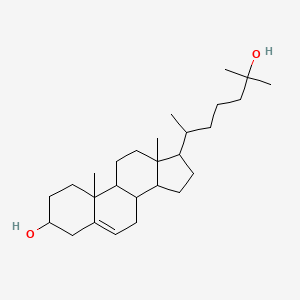
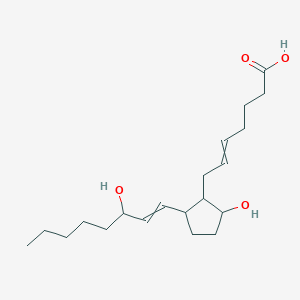
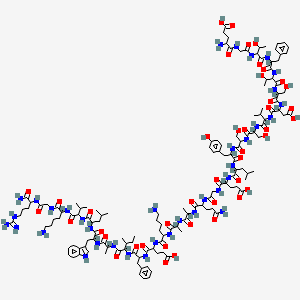
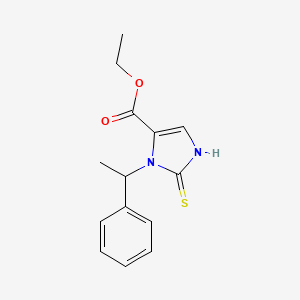
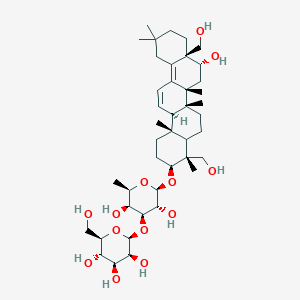
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
